1,3-Dimethoxyanthraquinone
Overview
Description
1,3-Dimethoxyanthraquinone (DMAQ) is a natural compound that has been widely studied for its potential therapeutic effects. DMAQ belongs to the family of anthraquinones, which are naturally occurring compounds found in many plants. DMAQ has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Mechanism Of Action
The mechanism of action of 1,3-Dimethoxyanthraquinone is not fully understood. However, it is believed that 1,3-Dimethoxyanthraquinone exerts its effects through multiple pathways. 1,3-Dimethoxyanthraquinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1,3-Dimethoxyanthraquinone has also been found to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to interact with various enzymes and proteins, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
1,3-Dimethoxyanthraquinone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 1,3-Dimethoxyanthraquinone has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to scavenge free radicals and protect against oxidative stress. 1,3-Dimethoxyanthraquinone has also been found to reduce the levels of cholesterol and triglycerides in the blood, thereby reducing the risk of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Dimethoxyanthraquinone in lab experiments include its low toxicity and high efficacy. 1,3-Dimethoxyanthraquinone has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to possess high efficacy in inhibiting the growth and proliferation of cancer cells and reducing inflammation. The limitations of using 1,3-Dimethoxyanthraquinone in lab experiments include its low solubility and stability. 1,3-Dimethoxyanthraquinone is poorly soluble in water, which makes it difficult to administer in vivo. Furthermore, 1,3-Dimethoxyanthraquinone is relatively unstable, which may affect its efficacy and reproducibility.
Future Directions
There are several future directions for research on 1,3-Dimethoxyanthraquinone. First, further studies are needed to elucidate the mechanism of action of 1,3-Dimethoxyanthraquinone. Second, more studies are needed to investigate the potential therapeutic effects of 1,3-Dimethoxyanthraquinone in various diseases, including cancer, inflammation, and cardiovascular diseases. Third, studies are needed to optimize the synthesis method of 1,3-Dimethoxyanthraquinone, to improve its solubility and stability. Finally, more studies are needed to investigate the safety and toxicity of 1,3-Dimethoxyanthraquinone in humans, to determine its potential as a therapeutic agent.
Scientific Research Applications
1,3-Dimethoxyanthraquinone has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. 1,3-Dimethoxyanthraquinone has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1,3-Dimethoxyanthraquinone has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been found to scavenge free radicals and protect against oxidative stress.
properties
CAS RN |
1989-42-0 |
---|---|
Product Name |
1,3-Dimethoxyanthraquinone |
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 |
InChI Key |
ILRJFVJXKPFIAB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
melting_point |
154-155°C |
Other CAS RN |
1989-42-0 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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